- Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer, European Patent Organization, , ,

Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)

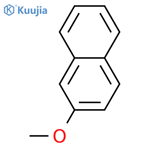

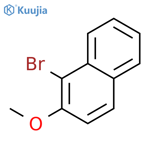

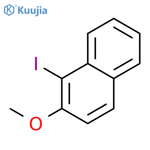

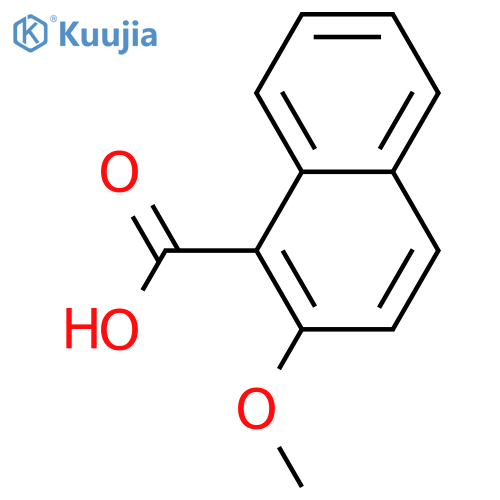

2-Methoxy-1-naphthoic acid structure

상품 이름:2-Methoxy-1-naphthoic acid

2-Methoxy-1-naphthoic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Naphthalenecarboxylicacid, 2-methoxy-

- 2-Methoxy-1-naphthoic Acid

- 2-methoxynaphthalene-1-carboxylic acid

- 1-Naphthoic acid,2-methoxy

- 2-Methoxy-[1]naphthoesaeure

- 2-methoxy-1-naphthalenecarboxylic acid

- 2-methoxy-naphthalene-1-carboxylic acid

- 2-Methoxynaphthoic acid

- OSTYZAHQVPMQHI-UHFFFAOYSA-N

- 1-Naphthalenecarboxylic acid, 2-methoxy-

- 1-Naphthoic acid, 2-methoxy-

- 2-methoxy-1-naphtoic acid

- 2-Methoxy-1-naphthoic acid #

- BBL035831

- STL432180

- 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)

- 2-Methoxy-1-naphthalenecarboxylic acid (ACI)

- 2-Methoxy-1-naphthoic acid

-

- MDL: MFCD00021532

- 인치: 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)

- InChIKey: OSTYZAHQVPMQHI-UHFFFAOYSA-N

- 미소: O=C(C1C2C(=CC=CC=2)C=CC=1OC)O

계산된 속성

- 정밀분자량: 202.06300

- 동위원소 질량: 202.062994

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 2

- 복잡도: 239

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.7

- 토폴로지 분자 극성 표면적: 46.5

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.263

- 융해점: 177-180 °C (lit.)

- 비등점: 390.2°Cat760mmHg

- 플래시 포인트: 156.5°C

- 굴절률: 1.64

- PSA: 46.53000

- LogP: 2.54660

- 용해성: 미확정

2-Methoxy-1-naphthoic acid 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26; S36

-

위험물 표지:

- 위험 용어:R36/37/38

2-Methoxy-1-naphthoic acid 세관 데이터

- 세관 번호:2918990090

- 세관 데이터:

?? ?? ??:

2918990090개요:

2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

2-Methoxy-1-naphthoic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | M331363-1000mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 1g |

$98.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D767828-5g |

2-methoxy-1-naphthoic acid |

947-62-6 | 98.0% | 5g |

$150 | 2024-06-07 | |

| TRC | M331363-100mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 100mg |

$64.00 | 2023-05-17 | ||

| TRC | M331363-250mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 250mg |

$75.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863375-5g |

2-Methoxy-1-naphthoic Acid |

947-62-6 | ≥98%(GC)(T) | 5g |

619.20 | 2021-05-17 | |

| Alichem | A219001409-1g |

2-Methoxynaphthalene-1-carboxylic acid |

947-62-6 | 98% | 1g |

$1836.65 | 2023-08-31 | |

| TRC | M331363-500mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 500mg |

$87.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158598-1g |

2-Methoxy-1-naphthoic acid |

947-62-6 | 95% | 1g |

¥226.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OL453-1g |

2-Methoxy-1-naphthoic acid |

947-62-6 | 98.0%(GC&T) | 1g |

¥370.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 528382-1G |

2-Methoxy-1-naphthoic acid |

947-62-6 | 98% | 1G |

¥1063.17 | 2022-02-24 |

2-Methoxy-1-naphthoic acid 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

참조

- Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution, Journal of Organic Chemistry, 1984, 49(25), 4930-43

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Sodium carbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; rt; 8 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

- Preparation of piperazine derivatives for treatment mental and nervous system diseases, China, , ,

합성회로 5

반응 조건

참조

- Preparation of peptidyl pyrrolidine inhibitors of IAP proteins, World Intellectual Property Organization, , ,

합성회로 6

합성회로 7

합성회로 8

반응 조건

참조

- Barriers to rotation about the chiral axis of tertiary aromatic amides, Tetrahedron, 1998, 54(43), 13277-13294

합성회로 9

반응 조건

참조

- Birch reduction of 2-methoxy-1-naphthoic acids, Australian Journal of Chemistry, 1975, 28(9), 2095-7

합성회로 10

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

- Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides, United States, , ,

합성회로 11

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 °C; 3 h, 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 1

참조

- Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities, Crystal Growth & Design, 2018, 18(11), 6417-6420

합성회로 12

반응 조건

참조

- Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additions, Journal of the American Chemical Society, 1992, 114(3), 1010-15

합성회로 13

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 12 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

참조

- Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chirality, Youji Huaxue, 2018, 38(5), 1138-1146

합성회로 14

반응 조건

참조

- Preparation of fungicides for control of take-all disease of plants., European Patent Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ; 3 h, 3 - 6 °C; 1 h, rt

1.2 -

1.2 -

참조

- Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable Dilithioarenes, Organic Letters, 2012, 14(22), 5680-5683

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux

참조

- Preparation of fungicidal 2-methoxybenzophenones, European Patent Organization, , ,

합성회로 18

합성회로 19

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- Decarbonylative Halogenation by a Vanadium Complex, Inorganic Chemistry, 2013, 52(6), 2927-2932

합성회로 20

반응 조건

참조

- Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides, Canada, , ,

합성회로 21

반응 조건

1.1 Reagents: Carbon dioxide , Triphenylphosphine , Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

참조

- Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxide, Chemistry Letters, 1986, (2), 169-72

2-Methoxy-1-naphthoic acid Raw materials

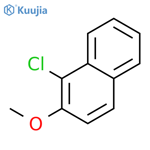

- 1-Chloro-2-methoxynaphthalene

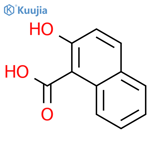

- 2-Hydroxy-1-naphthoic acid

- Methyl 2-methoxy-1-naphthoate

- 1-Iodo-2-methoxynaphthalene

- propanedioic acid

- 2-Methoxy-1-naphthaldehyde

- 1-Bromo-2-methoxy-naphthalene

- 2-Methoxynaphthalene

2-Methoxy-1-naphthoic acid Preparation Products

2-Methoxy-1-naphthoic acid 관련 문헌

-

1. Between a reactant rock and a solvent hard place – molecular corrals guide aromatic substitutionsYan-Mei Chen,Gregory Adam Chass,De-Cai Fang Phys. Chem. Chem. Phys. 2014 16 1078

-

2. VII.—Investigations on the dependence of rotatory power on chemical constitution. Part XI. The co-ordination of the rotatory powers (a) of menthyl compounds, (b) of the menthones, and (c) of the borneolsJoseph Kenyon,Robert Howson Pickard J. Chem. Soc. Trans. 1915 107 35

-

W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319

-

W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319

-

5. NoteFrank L Warren,Munir Gindy,Fawzy Ghali Baddar J. Chem. Soc. 1941 687

947-62-6 (2-Methoxy-1-naphthoic acid) 관련 제품

- 134-11-2(2-Ethoxybenzoic acid)

- 1466-76-8(2,6-Dimethoxybenzoic acid)

- 2283-08-1(2-Hydroxy-1-naphthoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 2237-36-7(4-Methoxysalicylic acid)

- 2785-98-0(2,5-Dimethoxybenzoic acid)

- 570-02-5(2,4,6-Trimethoxybenzoic acid)

- 579-75-9(2-Methoxybenzoic acid)

- 2612-02-4(5-Methoxysalicylic acid)

- 529-75-9(2-Methoxybenzoic acid)

추천 공급업체

atkchemica

(CAS:947-62-6)2-Methoxy-1-naphthoic acid

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의